2-Isopropoxy-5-(trifluoromethyl)pyridine-3-boronic acid
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Overview
Description
“2-Isopropoxy-5-(trifluoromethyl)pyridine-3-boronic acid” is a boronic acid derivative with the molecular formula C9H11BF3NO3 . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11BF3NO3/c1-5(2)17-8-7(10(15)16)3-6(4-14-8)9(11,12)13/h3-5,15-16H,1-2H3 . This indicates that the compound contains nine carbon atoms, eleven hydrogen atoms, one boron atom, three fluorine atoms, one nitrogen atom, and three oxygen atoms .Chemical Reactions Analysis
Boronic acids, such as this compound, are valuable building blocks in organic synthesis . They can undergo a variety of reactions, including protodeboronation . In one study, a protocol was developed for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters, which allowed for a formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
This compound is a solid and is typically stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 249 .Scientific Research Applications
Synthesis and Characterization
2-Isopropoxy-5-(trifluoromethyl)pyridine-3-boronic acid is a compound of interest due to its versatile applications in the field of organic synthesis. Its related compounds, such as 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, have been synthesized with high yield and purity under optimized conditions, highlighting the potential for efficient synthesis of structurally similar boronic acids (Liu Guoqua, 2014). This process involves n-butyl lithium reagent reactions, characterized through HPLC, FTIR, and 1H NMR, demonstrating the compound's structural and purity integrity.
Reactivity and Application in Chemosensors
The reactivity and potential application of pyridinium boronic acids, which share a close structural relationship with 2-Isopropoxy-5-(trifluoromethyl)pyridine-3-boronic acid, in developing chemosensors have been explored. These compounds exhibit specific reactivity towards various analytes, making them suitable for detecting biological and chemical substances (S. Iwatsuki et al., 2012). The detailed study of their pKas and reactivity provides a foundation for understanding the fundamental reaction mechanisms involved in sensor applications.
Cross-Coupling Reactions
Research into the use of pyridylboronic acids in cross-coupling reactions has unveiled their significant potential in creating highly functionalized heteroarylpyridine derivatives. This research not only opens avenues for synthesizing complex organic molecules but also demonstrates the utility of such boronic acids in medicinal chemistry and materials science (Amy E. Smith et al., 2008). The successful synthesis of various derivatives through Suzuki–Miyaura cross-coupling reactions showcases the versatility and utility of these compounds in organic synthesis.
Direct Metalation and Functionalization
The direct metalation and subsequent functionalization of trifluoromethyl-substituted pyridines, closely related to 2-Isopropoxy-5-(trifluoromethyl)pyridine-3-boronic acid, have been thoroughly investigated. This research provides insights into the selective metalation and functionalization at different positions on the pyridine ring, enabling the preparation of a range of pyridinecarboxylic acids and derivatives with potential applications in pharmaceuticals and agrochemicals (M. Schlosser & Marc Marull, 2003).
Catalysis and Amide Formation
Novel derivatives of N,N-di-isopropylbenzylamine-2-boronic acid, including 5-trifluoromethyl systems, have shown increased reactivity as catalysts for direct amide formation between carboxylic acids and amines. This research underscores the role of electronic effects on catalytic activity and offers a green chemistry approach to amide bond formation, crucial in pharmaceutical manufacturing (K. Arnold et al., 2008).
Safety And Hazards
Future Directions
Boronic acids and their derivatives, including this compound, are becoming increasingly important in medicinal chemistry . They have been found to have a variety of biological activities and their introduction to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics . As such, there is significant potential for future research and development involving this compound and other boronic acids .
properties
IUPAC Name |
[2-propan-2-yloxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF3NO3/c1-5(2)17-8-7(10(15)16)3-6(4-14-8)9(11,12)13/h3-5,15-16H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWYDUFNUDIURV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OC(C)C)C(F)(F)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681615 |
Source
|
Record name | {2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)pyridin-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropoxy-5-(trifluoromethyl)pyridine-3-boronic acid | |
CAS RN |
1218790-67-0 |
Source
|
Record name | {2-[(Propan-2-yl)oxy]-5-(trifluoromethyl)pyridin-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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